4-Chloro-5-sulfamoylanthranilic acid 4-Chloro-5-sulfamoylanthranilic acid A metabolite of Furosemide.
Furosemide Related Compound B is an impurity of the loop diuretic drug, furosemide. Furosemide is generally used to treat fluid retention in people with heart failure, liver cirrhosis or kidney disease.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
4-Chloro-5-sulfamoylanthranilic acid belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. 4-Chloro-5-sulfamoylanthranilic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 4-Chloro-5-sulfamoylanthranilic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-chloro-5-sulfamoylanthranilic acid is primarily located in the cytoplasm.
2-amino-4-chloro-5-sulfamoylbenzoic acid is a sulfonamide and a member of benzenes.
Brand Name: Vulcanchem
CAS No.: 3086-91-7
VCID: VC21352363
InChI: InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14)
SMILES: C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O
Molecular Formula: C7H7ClN2O4S
Molecular Weight: 250.66 g/mol

4-Chloro-5-sulfamoylanthranilic acid

CAS No.: 3086-91-7

Cat. No.: VC21352363

Molecular Formula: C7H7ClN2O4S

Molecular Weight: 250.66 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Chloro-5-sulfamoylanthranilic acid - 3086-91-7

CAS No. 3086-91-7
Molecular Formula C7H7ClN2O4S
Molecular Weight 250.66 g/mol
IUPAC Name 2-amino-4-chloro-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14)
Standard InChI Key QQLJBZFXGDHSRU-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O
Canonical SMILES C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O
Appearance Pale Beige to Tan Solid
Melting Point >233˚C

Physical and Chemical Properties

Fundamental Properties

PropertyValueSource
CAS Number3086-91-7
Molecular FormulaC₇H₇ClN₂O₄S
Molecular Weight250.659 g/mol
Density1.726 g/cm³
Melting Point267°C (dec.)
Boiling Point549.2°C at 760 mmHg
Flash Point286°C

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as water and alcohols, typical of sulfonamide derivatives . It is stable under standard conditions but may decompose at elevated temperatures or under acidic/basic conditions.

Synthesis and Production Methods

Microbial Biotransformation

4-Chloro-5-sulfamoylanthranilic acid is synthesized through microbial biotransformation of furosemide. This process utilizes environmental fungi such as Aspergillus candidus and Cunninghamella echinulata under controlled conditions.

Reaction Mechanism:

  • Furosemide Degradation: Fungal enzymes hydrolyze the furan ring, yielding the anthranilic acid derivative.

  • Sulfamoyl Group Retention: The sulfonamide group remains intact during biotransformation, preserving the compound’s pharmacological relevance.

Industrial Adaptation

While microbial methods are used in research, industrial production may involve chemical synthesis routes. Potential adaptations include:

  • Chlorination: Introduction of the 4-chloro substituent via electrophilic aromatic substitution.

  • Sulfonation: Sulfamoyl group addition through sulfonating agents such as chlorosulfonic acid .

Chemical Reactivity and Functional Group Interactions

Major Reaction Types

Reaction TypeReagents/ConditionsProducts Formed
OxidationH₂O₂, KMnO₄Hydroxy-ketone derivatives
ReductionNaBH₄, catalytic hydrogenationAromatic ring saturation
SubstitutionAmines, thiolsChlorine displacement products

Example: Oxidation with H₂O₂ leads to hydroxylation at the benzoic acid moiety, forming mono-hydroxylated derivatives.

Stability Under Stress Conditions

The compound’s stability is influenced by:

  • pH: Degrades rapidly in strongly acidic or basic environments.

  • Temperature: Decomposes above 267°C, releasing SO₂ and Cl⁻ ions .

Pharmacological and Industrial Applications

Role in Pharmaceutical Synthesis

4-Chloro-5-sulfamoylanthranilic acid serves as a critical intermediate in the production of diuretics and sulfonamide-based antibiotics. Its structural similarity to furosemide enables its use in quality control and impurity profiling .

Environmental and Analytical Uses

  • Bioremediation: Microbial degradation pathways for furosemide detoxification.

  • Analytical Standards: Used in pharmacopeial testing for furosemide purity .

Hazard StatementPrecautionary MeasuresSource
H361 (Reproductive toxicity)P201 (Special handling instructions)
H315 (Skin irritation)P280 (Protective equipment)
H335 (Respiratory irritation)P305 + P351 + P338 (Eye protection)

Acute Toxicity Data

RouteSpeciesLD₅₀ (mg/kg)Source
OralMouse>3000

Regulatory and Environmental Considerations

Disposal Guidelines

  • Waste Classification: Non-hazardous under RIDADR standards.

  • Recommended Disposal: Incineration or chemical treatment at approved facilities .

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